4-(2H-1,3-benzodioxol-5-yl)butan-2-amine
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds related to 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. For instance, Kozlov and Tereshko (2013) reported the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives through a three-component condensation process involving quinolin-5-amine, methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates, and aromatic aldehydes. The process resulted in a mixture of cis- and trans-isomeric compounds (Kozlov & Tereshko, 2013). Furthermore, Avakyan et al. (2017) studied acylation and cyclization reactions of 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol, revealing insights into the chemical behavior and potential applications of these compounds (Avakyan, Vartanyan, Sargsyan, 2017).
Antibacterial Activity and Biological Applications
Aziz‐ur‐Rehman et al. (2015) conducted research on N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, derived from 1,3-Benzodioxol-5-amine, to assess their antibacterial activity. The findings suggested moderate inhibitory capabilities compared to standard antibiotics, indicating potential biological applications of these compounds (Aziz‐ur‐Rehman et al., 2015).
Material Science and Polymer Research
In material science, Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. This modification aimed to improve the thermal stability and biological activity of these hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Computational Chemistry and Theoretical Studies
In the field of computational chemistry, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and conducted density functional theory (DFT) analyses. These studies provide insights into the molecular structure, charge distribution, and potential applications of these compounds in nonlinear optical (NLO) properties (Almansour et al., 2016).
Electrochemical Studies and Corrosion Inhibition
Olasunkanmi et al. (2016) investigated quinoxaline derivatives as corrosion inhibitors for mild steel, one of which included a structure related to 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. This study demonstrated the potential of these compounds in mitigating corrosion, further highlighting the versatility of these chemical structures (Olasunkanmi, Kabanda, Ebenso, 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8H,2-3,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUIKWNECJUNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961163 |
Source
|
Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)butan-2-amine | |
CAS RN |
40742-32-3 |
Source
|
Record name | 3,4-Methylenedioxyphenylisobutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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